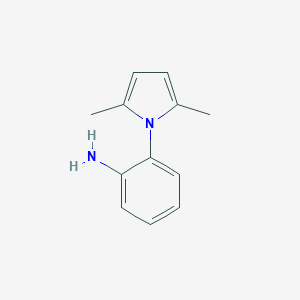

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCGWYQXOIOJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353259 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2405-01-8 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2405-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (CAS 2405-01-8): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a heterocyclic compound of interest in synthetic chemistry and medicinal research. We will delve into its core properties, established synthesis protocols, potential applications, and essential safety considerations, grounding the discussion in established chemical principles and authoritative data.

Compound Identification and Physicochemical Properties

This compound is an aromatic amine characterized by an aniline ring substituted with a 2,5-dimethylpyrrole moiety at the ortho position. This unique structural arrangement makes it a valuable building block in organic synthesis. Its key identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 2405-01-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(2,5-dimethylpyrrol-1-yl)aniline, 1-(o-aminophenyl)-2,5-dimethyl-pyrrole | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][3] |

| Monoisotopic Mass | 186.1157 Da | [1] |

| XLogP3 (Lipophilicity) | 2.4 | [1] |

| Appearance | White to light yellow powder/crystal | [4] |

Synthesis and Reactivity: The Paal-Knorr Condensation

The most direct and widely recognized method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[5][6][7] This reaction is valued for its efficiency and simplicity, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.

Causality of Experimental Choice: The selection of the Paal-Knorr synthesis is based on the direct molecular construction it offers. It efficiently forms the stable five-membered aromatic pyrrole ring by leveraging the nucleophilicity of the primary amine on o-phenylenediamine and the electrophilic nature of the two carbonyl groups in 2,5-hexanedione. The acidic catalyst is crucial as it protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine, which is the rate-determining step.[8] Subsequent intramolecular cyclization and dehydration steps are also acid-promoted, leading to the final aromatic product.

Reaction Scheme

o-Phenylenediamine + 2,5-Hexanedione → this compound + 2 H₂O

Detailed Synthesis Mechanism

The mechanism involves an initial nucleophilic attack from the primary amine onto one of the protonated carbonyls of 2,5-hexanedione, forming a hemiaminal. This is followed by a second intramolecular nucleophilic attack on the other carbonyl group to form a cyclic intermediate, which then undergoes sequential dehydration to yield the aromatic pyrrole ring.

Caption: Paal-Knorr synthesis workflow for the target compound.

Experimental Protocol

The following is a representative laboratory-scale protocol adapted from general Paal-Knorr procedures.[9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and 2,5-hexanedione (1.0-1.1 eq).

-

Solvent and Catalyst: Add a suitable solvent, such as toluene or glacial acetic acid. Introduce a catalytic amount of an acid catalyst, like p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl.

-

Reaction Execution: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent like toluene was used, wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a water wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

Spectroscopic Profile (Predicted)

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for the confident prediction of key spectroscopic features.

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic Protons (Aniline Ring): 4H, complex multiplets in the ~6.7-7.5 ppm range. - Pyrrole Protons: 2H, a singlet at ~5.8-6.0 ppm. - Methyl Protons: 6H, a sharp singlet at ~1.9-2.2 ppm. - Amine Protons (NH₂): 2H, a broad singlet, chemical shift variable depending on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons (Aniline & Pyrrole): Multiple signals expected in the ~105-150 ppm range. - Methyl Carbons: A signal in the aliphatic region, ~10-15 ppm. |

| IR (Infrared) | - N-H Stretching: Two distinct bands for the primary amine at ~3350-3450 cm⁻¹. - C-H Stretching (Aromatic): Signals >3000 cm⁻¹. - C-H Stretching (Aliphatic): Signals <3000 cm⁻¹. - C=C Stretching: Aromatic ring stretches at ~1450-1600 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 186. |

Applications in Research and Drug Development

The structural motifs within this compound—the pyrrole ring and the aniline moiety—are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds.[9]

-

Synthetic Intermediate: Its primary value lies as a versatile intermediate or "building block."[10] The primary amine of the aniline group serves as a reactive handle for a wide range of chemical transformations, including amide bond formation, diazotization, and further heterocycle synthesis.

-

Scaffold for Drug Discovery: Aniline derivatives are foundational in the development of many classes of drugs.[11] This compound provides a pre-formed, lipophilic core that can be elaborated into libraries of novel molecules for screening against various biological targets, such as kinases, GPCRs, or microbial enzymes.

-

Materials Science: Pyrrole-containing compounds are precursors to conductive polymers and have been explored for creating functionalized materials, such as additives for advanced elastomer composites.[12]

Safety and Handling

As a substituted aniline, this compound should be handled with care, assuming the hazards associated with the aniline class of chemicals. The Globally Harmonized System (GHS) classifications highlight its potential risks.

GHS Hazard Statements[1]

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Handling Protocols

Given the hazards of aniline itself, which include toxicity, suspected carcinogenicity, and mutagenicity, stringent safety measures are required.[13][14][15][16][17]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Matrix Fine Chemicals. This compound. Available from: [Link]

-

Acta Crystallographica Section E. 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. National Institutes of Health. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Available from: [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Aniline. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: a review from conventional to greener synthetic approaches. Available from: [Link]

-

National Institutes of Health. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Available from: [Link]

-

Penta chemicals. Aniline - SAFETY DATA SHEET. Available from: [Link]

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Available from: [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Aniline. Available from: [Link]

-

NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-. Available from: [Link]

-

SIELC Technologies. 2-(1H-Pyrrol-1-yl)aniline. Available from: [Link]

-

NIST WebBook. 1H-Pyrrole, 2,5-dihydro-. Available from: [Link]

-

MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

Sources

- 1. This compound | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. 2-(1H-Pyrrol-1-yl)aniline | 6025-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemos.de [chemos.de]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. Due to a notable gap in publicly available experimental data for this specific molecule, this document serves a dual purpose: to consolidate existing computational data and to provide detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. By offering a robust framework for its synthesis and characterization, this guide aims to empower researchers to unlock the full potential of this compound in their respective fields.

Introduction: The Significance of Substituted Pyrrolyl Anilines

Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The incorporation of a pyrrole moiety, a five-membered aromatic heterocycle, into an aniline scaffold introduces unique electronic and steric properties. The pyrrole ring can act as a bioisosteric replacement for a phenyl ring, potentially modulating a compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The specific compound of interest, this compound, features methyl groups on the pyrrole ring, which are expected to enhance lipophilicity and introduce steric hindrance, further influencing its molecular interactions.

A thorough understanding of the physicochemical properties of this molecule is a critical prerequisite for its successful application in drug design and materials development. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a foundational understanding of these properties for this compound.

Molecular Identity and Known Physicochemical Properties

This section details the fundamental identifiers and computationally derived properties of this compound.

Chemical Structure and Identifiers

-

Synonyms: 2-(2,5-dimethylpyrrol-1-yl)benzenamine[3]

Tabulated Physicochemical Data

| Property | This compound | 2-(1H-pyrrol-1-yl)aniline (Parent Compound) | Data Type |

| Molecular Weight | 186.25 g/mol [1][2] | 158.20 g/mol [6] | Calculated |

| XLogP3 | 2.4[1][2] | 1.6[6] | Computed |

| Topological Polar Surface Area | 31 Ų[1][2] | 31 Ų[6] | Computed |

| Melting Point | Not Available | 96-98 °C[7][8] | Experimental |

| Boiling Point | Not Available | ~273.29 °C (rough estimate)[8] | Estimated |

| Water Solubility | Not Available | 14.5 µg/mL at pH 7.4[6] | Experimental |

| pKa | Not Available | 2.09 ± 0.10 (Predicted)[7][8] | Predicted |

Synthesis and Purification

The synthesis of this compound can be achieved via the Paal-Knorr pyrrole synthesis, a reliable method for the formation of substituted pyrroles. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Synthetic Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

-

Paal-Knorr Condensation:

-

To a solution of 2-nitroaniline (1 equivalent) in a suitable solvent (e.g., toluene or acetic acid), add acetoin (2,5-hexanedione) (1.1 equivalents).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product, 1-(2-nitrophenyl)-2,5-dimethyl-1H-pyrrole, can be purified by column chromatography or used directly in the next step.

-

-

Reduction of the Nitro Group:

-

Dissolve the crude 1-(2-nitrophenyl)-2,5-dimethyl-1H-pyrrole in a suitable solvent such as ethanol or ethyl acetate.

-

For catalytic hydrogenation, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Alternatively, for chemical reduction, a mixture of stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl) can be used.

-

After completion, filter the reaction mixture through a pad of celite to remove the catalyst (for hydrogenation) or neutralize the acidic solution with a base (for SnCl₂ reduction) and extract the product with an organic solvent.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

-

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity.

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack the sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Place the capillary tube into a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating determination should be performed.[9]

-

For an accurate measurement, heat the sample rapidly to about 20°C below the expected melting point, then decrease the heating rate to 1-2°C per minute.[9]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Perform the determination in triplicate for accuracy.

Solubility Determination

Solubility in various solvents provides insights into the polarity and the presence of acidic or basic functional groups.

Protocol:

-

Water Solubility:

-

Aqueous Acid and Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH separately, using the same procedure as for water.[10][11]

-

Solubility in 5% HCl indicates the presence of a basic group (the aniline moiety).[11]

-

Solubility in 5% NaOH would indicate an acidic group (not expected for this compound).

-

-

Organic Solvent Solubility:

-

Determine the solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane using the same procedure.

-

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and can be adapted for quantitative analysis.

Protocol:

-

Sample Preparation:

-

HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 35°C.[12]

-

Injection Volume: 10 µL.[12]

-

Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (a common starting point for aromatic compounds is 254 nm).

-

-

Analysis:

-

Inject the prepared sample and record the chromatogram.

-

The retention time and peak purity can be used to assess the identity and purity of the compound.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the aniline ring, the pyrrole ring protons, the methyl group protons, and the amine protons.

-

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum, typically obtained using a KBr pellet or as a thin film, will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.[14]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of 186.25.

-

Safety and Handling

This compound is classified as a chemical that may be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a comprehensive set of experimental protocols for its synthesis and detailed characterization. While there is a current lack of extensive experimental data in the literature, the methodologies outlined herein provide a clear and robust pathway for researchers to fully characterize this promising molecule. The elucidation of its physicochemical properties is a crucial step towards its rational application in drug discovery and materials science, and it is hoped that this guide will facilitate such endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Su, W. K., et al. (2012). 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3088.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

ChemBK. (2024). 2-(1H-PYRROL-1-YL)ANILINE. Retrieved from [Link]

-

Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

- Melting point determination. (n.d.).

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2,5-dimethyl-1-phenyl-1H-pyrrole. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). A new derivative for the identification of primary aromatic amines. Retrieved from [Link]

-

Tianjin Gnee Biotech Co., Ltd. (n.d.). CAS:6025-60-1 | 2-(1H-Pyrrol-1-yl)aniline. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIOSH. (2002). AMINES, AROMATIC: METHOD 2002. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-(1H-Pyrrol-1-yl)aniline. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

-

ResearchGate. (n.d.). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS [matrix-fine-chemicals.com]

- 4. 2405-01-8|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. gneechem.com [gneechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structural Elucidation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Abstract

This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and rigorous structural elucidation of the novel N-aryl heterocyclic compound, 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-tested protocols for its preparation and characterization, and offer a thorough analysis of the spectroscopic data required for unambiguous structure confirmation. All methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Aryl Heterocycles

N-aryl heterocyclic scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and functional materials. The unique spatial arrangement and electronic properties of these compounds, arising from the fusion of aromatic and heterocyclic ring systems, allow for diverse biological activities and applications. The target molecule, this compound, is a compelling example of this class of compounds, possessing potential for further functionalization and exploration in various research domains. Accurate and reliable structural confirmation is the bedrock of any subsequent scientific investigation.

Synthetic Pathway: The Paal-Knorr Pyrrole Synthesis

The most direct and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This classic condensation reaction involves the formation of a pyrrole ring from a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, and a primary amine, o-phenylenediamine.[1][2] The reaction can be effectively catalyzed by a Brønsted acid, such as acetic acid, to facilitate the cyclization and subsequent dehydration steps.

Reaction Mechanism

The Paal-Knorr synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl group of 2,5-hexanedione. This is followed by an intramolecular cyclization and a series of dehydration steps to yield the aromatic pyrrole ring. It is important to note that the reaction with o-phenylenediamine can potentially lead to both the desired mono-pyrrole product and a bis-pyrrole byproduct, where both amino groups have reacted.[1] Careful control of stoichiometry and reaction conditions is therefore crucial.

Diagram 1: Proposed Reaction Mechanism for the Paal-Knorr Synthesis of this compound

Caption: Paal-Knorr synthesis workflow.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established Paal-Knorr synthesis procedures.

Materials:

-

o-Phenylenediamine

-

2,5-Hexanedione (Acetonylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

-

Add 2,5-hexanedione (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (approximately 10% v/v of the total solvent volume).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to purification.

Purification: Column Chromatography

Procedure:

-

Prepare a silica gel slurry in a non-polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Structure Elucidation and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the aromatic ring, the methyl groups, and the amine group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole-CH | 5.8 - 6.0 | 105 - 110 |

| Pyrrole-C-CH₃ | - | 128 - 132 |

| Pyrrole-CH₃ | 1.9 - 2.2 | 12 - 15 |

| Aniline-CH (ortho to NH₂) | 6.7 - 6.9 | 115 - 120 |

| Aniline-CH (meta to NH₂) | 7.0 - 7.3 | 125 - 130 |

| Aniline-CH (para to NH₂) | 6.8 - 7.0 | 118 - 122 |

| Aniline-C-NH₂ | - | 140 - 145 |

| Aniline-C-N(pyrrole) | - | 130 - 135 |

| -NH₂ | 3.5 - 4.5 (broad) | - |

Diagram 2: Overall Workflow for Structure Elucidation

Caption: A streamlined workflow for synthesis and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Results:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂), which is approximately 186.25 g/mol .[3]

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the substituents on the pyrrole ring.[4] Common fragmentation pathways for N-aryl pyrroles may involve cleavage of the bond between the two rings and fragmentation of the pyrrole ring itself.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Safety and Handling

Based on the GHS classification for the parent compound, 2-(1H-pyrrol-1-yl)aniline, the target molecule should be handled with caution.[5] It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis and comprehensive structural elucidation of this compound. By following the detailed protocols and utilizing the suite of spectroscopic techniques described, researchers can confidently prepare and confirm the identity of this valuable N-aryl heterocyclic compound, paving the way for its application in further scientific endeavors. The emphasis on a self-validating system of analysis ensures the integrity and reproducibility of the reported findings.

References

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1H-Pyrrol-1-yl)aniline. PubChem. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 22, 2026, from [Link]

-

PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter that influences every stage of the development lifecycle, from reaction engineering and purification to formulation and final application. This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (CAS: 2405-01-8). We will dissect the molecule's physicochemical properties to build a predictive solubility model, present a robust experimental framework for quantitative determination, and discuss the practical implications for researchers, process chemists, and formulation scientists.

Introduction: The Critical Role of Solubility

This compound is a substituted aniline derivative incorporating a dimethylpyrrole moiety. Such structures are of significant interest in medicinal chemistry and materials science as versatile building blocks. Understanding the solubility of this compound is not merely an academic exercise; it is a foundational requirement for its practical application. Poorly characterized solubility can lead to failed reactions, inefficient purifications, inaccurate screening results, and unstable formulations.

This guide provides both a theoretical framework for predicting solubility and a detailed experimental protocol for its precise measurement, empowering scientists to handle this compound with confidence and efficiency.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" serves as our primary guide, meaning polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2]

Key Molecular Features of this compound:

-

Molecular Weight: 186.25 g/mol [3]

-

Core Structure: The molecule consists of a polar primary aniline group (-NH₂) attached to a largely non-polar framework composed of a benzene ring and a 2,5-dimethylpyrrole group.

-

Hydrogen Bonding: The primary amine group is the main driver of polar interactions, capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[5][6] This is crucial for solubility in protic solvents.

-

Lipophilicity (Hydrophobicity): The aromatic rings and methyl groups create a significant non-polar surface area. The computed XLogP3 value of 2.4 indicates a moderate preference for a lipid-like environment over an aqueous one, suggesting limited water solubility but favorable solubility in many organic solvents.[3] Aromatic amines, in general, tend to be soluble in organic solvents.[6][7]

Based on these properties, we can predict the compound's relative solubility in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The molecule's polarity from the amine group limits solubility in purely non-polar solvents. However, solubility in aromatic solvents like toluene is expected to be higher than in aliphatic hexane due to potential π-π stacking interactions.[5] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the amine group. Their overall polarity is well-matched to the solute. The related compound 2-(1H-pyrrol-1-yl)aniline is known to be soluble in DCM.[8][9] |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to High | Good solubility is expected due to polarity matching, though potentially less than DCM or THF as these solvents are more polar and may prefer to self-associate. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amine group. However, the large non-polar backbone of the solute may limit miscibility compared to smaller amines.[10] |

| Aqueous | Water | Very Low | The large, hydrophobic hydrocarbon portion of the molecule is expected to dominate, leading to poor water solubility, a common trait for higher amines.[6] The structurally similar 2-(1H-pyrrol-1-yl)aniline is reported as insoluble in water.[9] |

Experimental Framework for Solubility Determination

While predictions are invaluable for initial planning, empirical data is the gold standard. The following protocols outline a systematic approach to determining solubility, beginning with a rapid qualitative assessment and proceeding to a rigorous quantitative measurement.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for characterizing the solubility of a novel compound.

Caption: Experimental workflow for determining compound solubility.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick estimate of solubility, useful for selecting solvents for reactions or initial screening.

Objective: To classify solubility as high (>50 mg/mL), medium (~10 mg/mL), or low (<10 mg/mL).

Methodology:

-

Preparation: Accurately weigh approximately 5.0 mg of this compound into a small glass vial (e.g., 1.5 mL).

-

Initial Solvent Addition: Add 100 µL of the test solvent to the vial. This creates a target concentration of 50 mg/mL.

-

Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

If the solid is completely dissolved, the solubility is > 50 mg/mL .

-

If solid remains, proceed to the next step.

-

-

Second Solvent Addition: Add an additional 400 µL of the test solvent (for a total volume of 500 µL). This creates a target concentration of 10 mg/mL.

-

Mixing and Observation: Vortex again for 1-2 minutes and visually inspect.

-

If the solid is completely dissolved, the solubility is estimated to be ~10 mg/mL .

-

If solid still remains, the solubility is < 10 mg/mL .

-

Protocol 2: Quantitative Solubility by Shake-Flask Method

This is the industry-standard equilibrium method for generating precise solubility data.[1] The protocol is designed to be self-validating by ensuring thermodynamic equilibrium is reached.

Objective: To determine the precise equilibrium solubility of the compound in a given solvent at a specified temperature.

Methodology:

-

Preparation of Slurry: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 1 mL). The key is to ensure a significant amount of undissolved solid remains visible.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours.

-

Causality: This extended period is critical to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states, providing a true measure of solubility rather than a kinetically limited one.

-

-

Phase Separation: After equilibration, let the vial stand to allow the solid to settle. Carefully draw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm PTFE filter.

-

Causality: Filtration is essential to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Preparation: Immediately dilute the clear filtrate with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration into the linear range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Illustrative Data and Practical Implications

The table below presents a set of realistic, illustrative solubility data for this compound, based on the predictive framework.

Table 2: Illustrative Quantitative Solubility Data (Determined at 25 °C)

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Implications for Use |

| Hexane | < 1 | < 0.005 | Poor choice as a reaction or purification solvent. |

| Toluene | 25 | 0.134 | Suitable for reactions; potential for crystallization with an anti-solvent. |

| Dichloromethane | > 200 | > 1.07 | Excellent solvent for reactions, chromatography, and preparing concentrated stock solutions. |

| Ethyl Acetate | 110 | 0.591 | Good general-purpose solvent for reactions and extractions. |

| Acetonitrile | 85 | 0.456 | Useful for HPLC mobile phases and as a reaction solvent. |

| Ethanol | 95 | 0.510 | Good choice for creating stock solutions for biological assays where some alcohol is tolerated. |

| Water | < 0.01 | < 0.0001 | Essentially insoluble; will precipitate from organic solutions upon addition to aqueous buffers. |

Field-Proven Insights:

-

For Drug Discovery & Screening: Dichloromethane or DMSO (not tested, but predicted to be high) are ideal for preparing high-concentration stock solutions (e.g., 10-50 mM). Be aware that transferring a solution from an organic solvent like ethanol into an aqueous assay buffer will likely cause immediate precipitation, requiring careful optimization of the final solvent concentration.

-

For Process Chemistry & Purification: The high solubility in DCM and moderate solubility in toluene present a strategic opportunity. A reaction could be run in DCM, which is then exchanged for toluene. Cooling or adding a non-polar anti-solvent like hexane could then effectively induce crystallization for purification.

-

For Analytical Chemistry: The good solubility in acetonitrile and alcohols makes them suitable components for mobile phases in reverse-phase HPLC. The compound's aromatic nature suggests strong UV absorbance, making HPLC-UV an excellent choice for quantification.

References

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent ? (2024).

- Are amines soluble in organic solvents? (2018). Quora.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- Physical Properties of Amines: Alkyl, Aliph

- Physical Properties of Amines. BYJU'S.

- This compound. PubChem.

- 23.1: Properties of amines. (2024). Chemistry LibreTexts.

- CAS:6025-60-1 | 2-(1H-Pyrrol-1-yl)aniline. tianjin gnee biotech co., ltd..

- 2-(1H-pyrrol-1-yl)aniline. PubChem.

- 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline.

- Amines: Structure, Properties, and Reactions. Solubility of Things.

- This compound.

- 2-(1H-PYRROL-1-YL)ANILINE. (2024). ChemBK.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. This compound | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS [matrix-fine-chemicals.com]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. gneechem.com [gneechem.com]

- 9. chembk.com [chembk.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Computational and Theoretical Guide to 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: From Molecular Structure to Electronic Properties

An In-Depth Technical Guide Topic: Theoretical and Computational Studies of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a heterocyclic amine with significant potential in medicinal chemistry and materials science. We delineate a complete computational workflow, from initial structural optimization to the prediction of electronic and spectroscopic properties, grounded in Density Functional Theory (DFT). This document serves as a practical manual for researchers, offering both the theoretical underpinnings and step-by-step protocols necessary to computationally model and analyze this molecule, thereby facilitating rational design and development in related fields.

Introduction: The Scientific Interest in the Pyrrole-Aniline Scaffold

The molecular architecture of this compound, which features an electron-rich dimethyl-substituted pyrrole ring directly linked to an aniline moiety, presents a fascinating subject for theoretical study.[1][2] This unique combination of aromatic systems governs its three-dimensional conformation, electronic distribution, and, consequently, its chemical reactivity and potential for intermolecular interactions. Such compounds are foundational building blocks for developing novel ligands, catalysts, and pharmacologically active agents.[3][4] A robust computational understanding of the parent molecule is therefore a critical prerequisite for predicting the behavior of its more complex derivatives and for guiding synthetic efforts toward molecules with tailored properties.

Foundational Concepts in Computational Chemistry

The accuracy and predictive power of any computational study hinge on the appropriate selection of theoretical methods. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[5]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its ability to accurately predict molecular properties like geometries, energies, and frequencies.

Selecting the Right Tools: Functionals and Basis Sets

The choice of the functional and basis set is paramount for obtaining reliable results.

-

Functional: The B3LYP hybrid functional is a widely-used and well-validated choice for organic molecules. It incorporates both local and non-local exchange-correlation effects, providing a robust description of electronic structure.

-

Basis Set: The Pople-style 6-31G(d) basis set is a suitable starting point. It provides a flexible description of the electron density by using multiple functions for valence electrons and includes a polarization function (d) on heavy atoms, which is crucial for accurately modeling the geometry of non-planar aromatic systems. For higher accuracy, particularly for electronic properties, upgrading to a triple-zeta basis set like 6-311+G(d,p) is recommended.

Studies on related aniline-heterocyclic co-oligomers have demonstrated the utility of such levels of theory in producing results that align well with experimental data.[6][7]

Computational Workflow: A Strategic Approach

A systematic workflow ensures that the computational analysis is both rigorous and comprehensive. The process begins with determining the most stable molecular structure and proceeds to a detailed analysis of its intrinsic properties.

Sources

- 1. This compound | CAS [matrix-fine-chemicals.com]

- 2. This compound | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajpr.com [iajpr.com]

- 5. ppor.az [ppor.az]

- 6. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Foreword: The Analytical Imperative

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of this analytical endeavor, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the mass spectrometric behavior of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a compound of interest for its unique structural motifs. By dissecting its fragmentation patterns, we aim to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of similar N-aryl pyrrole derivatives.

Introduction to the Molecule and Mass Spectrometric Principles

This compound possesses a molecular formula of C₁₂H₁₄N₂ and a monoisotopic mass of 186.1157 Da.[1] Its structure, featuring a 2,5-dimethylpyrrole ring linked to an aniline moiety at the ortho position, presents a compelling case for mass spectrometric analysis. The interplay between these two aromatic systems under ionization dictates a unique fragmentation fingerprint.

This guide will focus primarily on Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing a wealth of structural information. We will also touch upon the expected behavior under softer ionization techniques like Electrospray Ionization (ESI). The fragmentation pathways of pyrrole derivatives are significantly influenced by the nature and position of their substituents.[2][3]

Experimental Protocol: Acquiring a Mass Spectrum

To ensure the reproducibility and integrity of the data, a standardized experimental protocol is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of this compound.

Instrumentation and Conditions

| Parameter | Specification |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial: 50 °C for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | m/z 40-500 |

This self-validating system ensures consistent and reliable fragmentation patterns, crucial for both novel identification and comparative studies.

Caption: A schematic of the GC-MS workflow for analyzing this compound.

Predicted Electron Ionization (EI) Fragmentation Pattern

While a publicly available, high-resolution EI mass spectrum for this compound is not readily accessible, a detailed fragmentation pathway can be predicted based on established chemical principles and data from closely related analogs, such as N-phenyl-2,5-dimethylpyrrole.[4]

The molecular ion peak (M⁺˙) is expected at m/z 186 , corresponding to the molecular weight of the compound.

Major Fragmentation Pathways

The primary fragmentation events are anticipated to involve the cleavage of bonds alpha to the pyrrole ring and rearrangements facilitated by the aniline moiety.

Pathway A: Loss of a Methyl Radical

A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable, even-electron ion.

-

M⁺˙ (m/z 186) → [M - CH₃]⁺ (m/z 171)

This fragment is likely to be a prominent peak in the spectrum, as the resulting ion can be stabilized by resonance.

Pathway B: Cleavage of the N-Aryl Bond

Cleavage of the bond between the pyrrole nitrogen and the aniline ring can occur, leading to the formation of ions corresponding to each of the constituent rings.

-

M⁺˙ (m/z 186) → [C₆H₆N]⁺ (m/z 92) + C₆H₈N•

-

M⁺˙ (m/z 186) → [C₆H₈N]⁺ (m/z 94) + C₆H₆N•

The ion at m/z 92 would correspond to a dehydroaniline radical cation, while the ion at m/z 94 could be the 2,5-dimethylpyrrole radical cation.

Pathway C: Rearrangement and Loss of HCN

A characteristic fragmentation of nitrogen-containing heterocycles involves the loss of hydrogen cyanide (HCN). This often occurs after ring rearrangement.

-

[M - CH₃]⁺ (m/z 171) → [C₁₁H₁₀N]⁺ (m/z 144) + HCN

Pathway D: Formation of the Pyrrole Cation

Direct cleavage of the N-aryl bond can also lead to the formation of the 2,5-dimethyl-1H-pyrrolium cation.

-

M⁺˙ (m/z 186) → [C₆H₈N]⁺ (m/z 94)

Caption: Proposed major EI fragmentation pathways for this compound.

Summary of Predicted Fragment Ions

| m/z | Proposed Fragment | Pathway |

| 186 | [C₁₂H₁₄N₂]⁺˙ (Molecular Ion) | - |

| 171 | [C₁₁H₁₁N₂]⁺ | A |

| 144 | [C₁₁H₁₀N]⁺ | C |

| 94 | [C₆H₈N]⁺ | D |

| 92 | [C₆H₆N]⁺ | B |

Electrospray Ionization (ESI) Considerations

Under ESI conditions, which is a softer ionization technique, the fragmentation will be significantly less extensive. In positive ion mode, the protonated molecule, [M+H]⁺ (m/z 187) , is expected to be the base peak. Tandem mass spectrometry (MS/MS) of the m/z 187 ion would be required to induce fragmentation. The fragmentation pathways would likely be similar to those observed in EI, but with different relative abundances. The study of related aryl-pyrrole compounds under ESI-MS/MS has shown characteristic losses corresponding to the constituent aromatic rings.[5]

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information. The interplay between the dimethylpyrrole and aniline moieties dictates a series of characteristic fragmentation pathways, including the loss of a methyl radical, cleavage of the N-aryl bond, and the loss of HCN. This in-depth guide provides a foundational understanding for researchers working with this and structurally related compounds, enabling more confident identification and characterization in complex matrices. The proposed fragmentation patterns, grounded in established principles and comparative data, offer a robust starting point for spectral interpretation.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2468-2476. [Link]

-

Wiley Science Solutions. (n.d.). SpectraBase. [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(15), 4987. [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

ARKIVOC. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

Sources

- 1. This compound | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifesciencesite.com [lifesciencesite.com]

FT-IR and UV-Vis spectroscopic analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

An In-depth Technical Guide to the FT-IR and UV-Vis Spectroscopic Analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound (C₁₂H₁₄N₂) using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][2] As a molecule incorporating both aniline and pyrrole moieties, its structural elucidation is critical for its application in drug development and chemical synthesis. This document, intended for researchers and analytical scientists, details the theoretical underpinnings of these techniques, offers predictive analyses of the compound's spectral features, and presents robust, field-proven experimental protocols. By integrating theoretical principles with practical workflows, this guide serves as an authoritative resource for the characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic amine whose utility as a synthetic intermediate is predicated on its precise molecular structure. The molecule's architecture, featuring a pyrrole ring bonded to an aniline system, creates a unique electronic and vibrational profile. Spectroscopic techniques are indispensable for verifying this structure, ensuring purity, and understanding its chemical properties.

-

FT-IR Spectroscopy serves as a powerful tool for identifying the functional groups present in the molecule. By probing the vibrational transitions of specific chemical bonds (e.g., N-H, C-H, C=C, C-N), it provides a molecular "fingerprint" that confirms the presence of the core pyrrole and aniline structures.

-

UV-Vis Spectroscopy provides critical insights into the electronic structure of the molecule. The conjugated π-electron systems of the aromatic rings give rise to characteristic electronic transitions upon absorption of UV or visible light. The position and intensity of these absorption bands are highly sensitive to the extent of conjugation and the molecular environment.[3][4]

This guide explains the causality behind experimental design, ensuring that the described protocols are not merely procedural but are self-validating systems for generating reliable and reproducible spectroscopic data.

Theoretical Foundations

FT-IR Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each type of bond (e.g., C-H, N-H) vibrates at a characteristic frequency. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to distinct functional groups. For this compound, we anticipate vibrations from the primary amine, the aromatic rings, and the aliphatic methyl groups.[5]

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. In molecules with π-systems and heteroatoms containing lone pairs, such as our target compound, the most significant transitions are:

-

π → π* Transitions: Occur in conjugated systems like aromatic rings. These are typically high-intensity absorptions.

-

n → π* Transitions: Involve the promotion of a non-bonding electron (from the nitrogen of the aniline's amino group) to an anti-bonding π* orbital. These are generally lower in intensity than π → π* transitions.

The resulting spectrum, a plot of absorbance versus wavelength (nm), reveals the wavelengths of maximum absorbance (λmax), which are indicative of the molecule's chromophores.[4]

Predicted Spectroscopic Profile of this compound

A thorough analysis of the molecule's structure allows for the prediction of its key spectral features.

Predicted FT-IR Absorption Bands

The structure contains a primary aromatic amine (-NH₂), two aromatic rings (benzene and pyrrole), and two methyl (-CH₃) groups. This leads to the following expected vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Comments |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | The primary amine group (-NH₂) will show two distinct bands, characteristic of aromatic primary amines.[6] |

| 3100 - 3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on both the aniline and pyrrole rings.[5] |

| 2975 - 2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the two methyl groups. |

| 1630 - 1570 | N-H Bend (Scissoring) & C=C Ring Stretch | The N-H bending vibration of the primary amine often overlaps with the C=C stretching vibrations of the aromatic rings.[7] |

| 1550 - 1450 | C=C Aromatic Ring Stretch | Fundamental vibrations of the polypyrrole and aniline ring systems confirm the aromatic core.[6][7] |

| 1350 - 1250 | Aromatic C-N Stretch | Stretching vibration of the bond between the aniline nitrogen and the benzene ring, and the pyrrole nitrogen and the benzene ring. |

| 900 - 675 | C-H Out-of-Plane Bend | Bending vibrations related to the substitution pattern on the aromatic rings, providing fingerprint information. |

Predicted UV-Vis Absorption Maxima

The conjugated system formed by the aniline and pyrrole rings is expected to produce strong absorptions in the UV region.

| λmax (nm) | Electronic Transition | Rationale and Comments |

| ~230 - 260 | π → π | High-intensity absorption corresponding to the electronic transitions within the conjugated π-system of the pyrrole and benzene rings.[8] |

| ~280 - 320 | π → π and n → π | A second, broader π → π band at a longer wavelength due to the extended conjugation. This may overlap with the lower-intensity n → π* transition from the aniline nitrogen's lone pair.[9] |

Experimental Protocols and Workflows

Adherence to a validated protocol is essential for acquiring high-quality, reproducible data.

FT-IR Spectroscopic Analysis Protocol

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in air to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Sample Engagement: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor signal quality.

-

Data Acquisition:

-

Scan Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹ (A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between signal-to-noise and peak definition).

-

Number of Scans: 16-32 scans (Co-adding multiple scans improves the signal-to-noise ratio).

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background scan.

-

Apply an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Workflow Diagram: FT-IR Analysis

Caption: Workflow for FT-IR analysis using the ATR method.

UV-Vis Spectroscopic Analysis Protocol

Solvent selection is a critical parameter in UV-Vis spectroscopy. Spectroscopic grade ethanol or methanol is a suitable choice as it is transparent in the relevant UV region and can solvate the analyte.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in spectroscopic grade ethanol at a concentration of ~1 mg/mL.

-

From the stock solution, prepare a dilute solution (~0.01 mg/mL or 10 µg/mL). The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.

-

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

-

Fill a quartz cuvette with the solvent (ethanol) to be used as the reference blank.

-

-

Data Acquisition:

-

Place the reference cuvette in the spectrophotometer and run a baseline correction over the desired wavelength range. This subtracts the absorbance of the solvent and cuvette.

-

Replace the reference cuvette with a matched quartz cuvette containing the sample solution.

-

Scan Range: 400 - 200 nm.

-

Scan Speed: Medium.

-

-

Data Processing:

-

The instrument software will display the baseline-corrected absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

-

Workflow Diagram: UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The dual application of FT-IR and UV-Vis spectroscopy provides a robust and comprehensive analytical characterization of this compound. FT-IR confirms the molecular backbone and functional group identity, while UV-Vis elucidates the electronic properties arising from its conjugated aromatic structure. The protocols and predictive data presented in this guide offer a validated starting point for researchers, enabling confident structural verification and quality assessment, which are foundational steps in drug discovery and materials science.

References

-

ResearchGate. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified...[9] Available from: [Link]

-

Mudiyanselage, C., et al. (2023). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv.[3] Available from: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of pyrrole series 4 a–e (A) and...[10] Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound.[2] Available from: [Link]

-

ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives.[11] Available from: [Link]

-

Tzvetkova, P., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.[12] Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. Available from: [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline.[13] Available from: [Link]

-

IOSR Journal of Applied Physics. (2017). Spectroscopic Investigation (FT-IR, FT-RAMAN, UV and NMR), NBO, NLO Analysis and Fukui Function of 2.[5] Available from: [Link]

-

Arjmand, F., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available from: [Link]

-

ChemBK. (n.d.). 2-(1H-PYRROL-1-YL)ANILINE. Available from: [Link]

-

Şahin, Z. S., et al. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. JIEGOU HUAXUE.[8] Available from: [Link]

-

Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.[4] Available from: [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.[6] Available from: [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. Available from: [Link]

-

NIST. (n.d.). Pyrrole. Available from: [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of....[7] Available from: [Link]

-

ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy.[14] Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pure poly pyrrole. Available from: [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Available from: [Link]

Sources

- 1. This compound | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS [matrix-fine-chemicals.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its current and potential applications based on the biological activities of structurally related compounds.

Chemical Identity: Synonyms and Alternative Names

Clarity in chemical nomenclature is paramount for reproducible research. This compound is known by several names in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is the first step in a thorough investigation of this compound.

The primary and most widely accepted IUPAC name is This compound .[1] However, researchers may encounter it under various alternative designations:

-

Systematic Names:

-

CAS Registry Number: The most reliable identifier for this compound is its CAS number: 2405-01-8 .[1]

-

Other Identifiers:

It is crucial to distinguish this ortho-substituted aniline from its isomers, such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline and 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, as the position of the pyrrole substituent on the aniline ring significantly influences its chemical and biological properties.

Physicochemical Properties